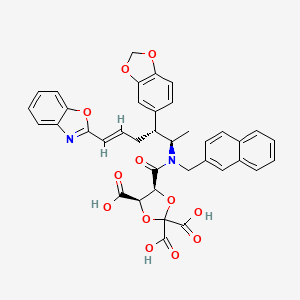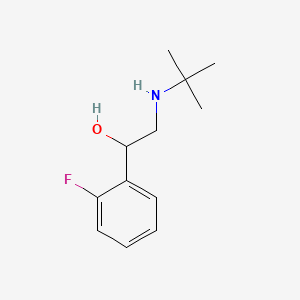
Flerobuterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flerobuterol is a β-adrenoceptor agonist that has shown potential as an antidepressant drug. It enhances serotonergic neurotransmission, which is believed to contribute to its therapeutic effects in major depressive disorder .
Preparation Methods
The synthetic routes and industrial production methods for flerobuterol are not extensively documented in the available literature. it is known that this compound hydrochloride is a small molecule drug with the molecular formula C12H19ClFNO . The compound is typically synthesized through a series of chemical reactions involving the appropriate precursors and reagents under controlled conditions .
Chemical Reactions Analysis
Flerobuterol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a model compound to study the effects of β-adrenoceptor agonists on neurotransmission.
Medicine: The compound has demonstrated antidepressant activity in animal models, suggesting its potential use in treating major depressive disorder
Mechanism of Action
Flerobuterol exerts its effects by acting as a β-adrenoceptor agonist. This means it binds to and activates β-adrenoceptors, which are a type of adrenergic receptor. The activation of these receptors enhances serotonergic neurotransmission by increasing the availability of serotonin in the synaptic cleft. This increased availability of serotonin is believed to underlie the compound’s antidepressant effects .
Comparison with Similar Compounds
Flerobuterol is similar to other β-adrenoceptor agonists such as salbutamol and clenbuterol. it exhibits unique properties that distinguish it from these compounds:
Salbutamol: Primarily used as a bronchodilator for treating asthma and other respiratory conditions.
Clenbuterol: Known for its use in treating asthma and as a performance-enhancing drug.
These comparisons highlight this compound’s unique potential as an antidepressant agent.
Properties
CAS No. |
82101-10-8 |
|---|---|
Molecular Formula |
C12H18FNO |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-(2-fluorophenyl)ethanol |
InChI |
InChI=1S/C12H18FNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3 |
InChI Key |
XTJMTDZHCLBKFU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(C1=CC=CC=C1F)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
82101-08-4 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CRL 40827 CRL-40827 flerobuterol flerobuterol fumarate flerobuterol hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


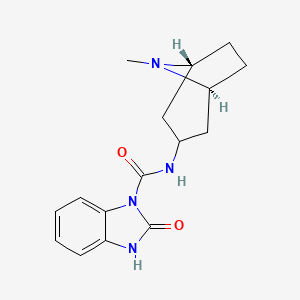
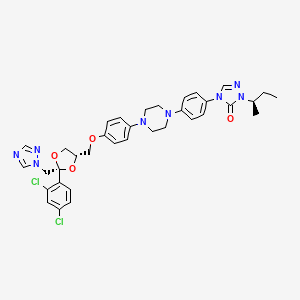
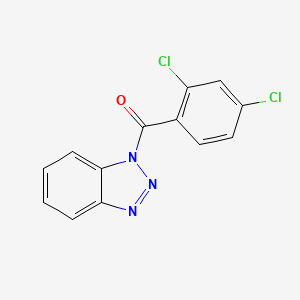
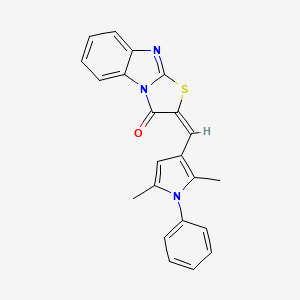
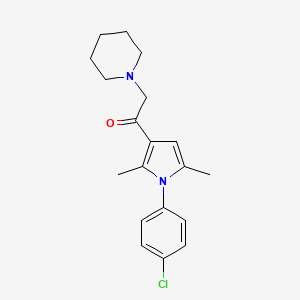
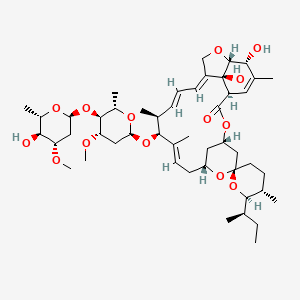
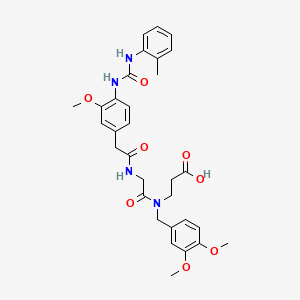

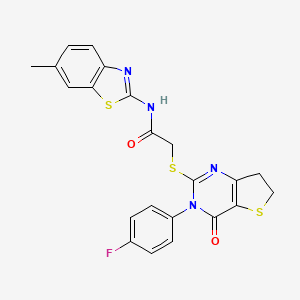
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B1672698.png)
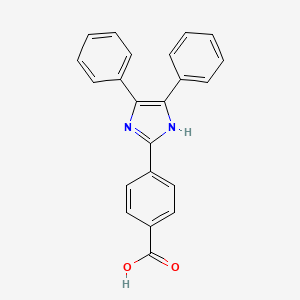

![(3R)-4-{[(2S,3S,4E)-3-[(3,4-dichlorophenyl)methyl]-5-(naphthalen-2-yl)pent-4-en-2-yl]carbamoyl}-3-methylbutanoic acid](/img/structure/B1672706.png)
